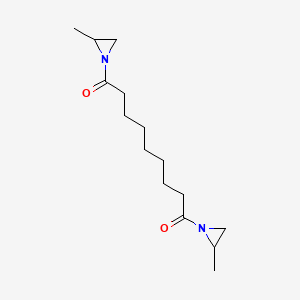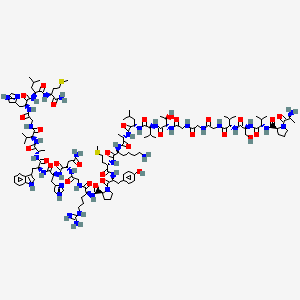
3-Ethyl-3-methyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-methyldiaziridine is a heterocyclic organic compound with the molecular formula C4H10N2. It is characterized by a three-membered ring containing two nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methyldiaziridine can be synthesized through the reaction of acetaldehyde with ethylamine and hydroxylamine-O-sulfonic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed in precise proportions. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-3-methyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine are commonly used.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-3-methyldiaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-ethyl-3-methyldiaziridine involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the nitrogen atoms in the diaziridine ring, which can participate in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-3-ethyldiaziridine
- 1-Ethyl-3-methyldiaziridine
- 3-Propyl-3-methyldiaziridine
Comparison: 3-Ethyl-3-methyldiaziridine is unique due to its specific substitution pattern on the diaziridine ring. This unique structure imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the presence of both ethyl and methyl groups can influence its solubility and reactivity in different solvents and reaction conditions .
Eigenschaften
CAS-Nummer |
4901-75-1 |
|---|---|
Molekularformel |
C4H10N2 |
Molekulargewicht |
86.14 g/mol |
IUPAC-Name |
3-ethyl-3-methyldiaziridine |
InChI |
InChI=1S/C4H10N2/c1-3-4(2)5-6-4/h5-6H,3H2,1-2H3 |
InChI-Schlüssel |
MLTKZVHOZAKJMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)








![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)

